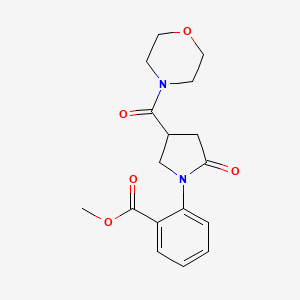
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is an organic compound that belongs to the class of esters It features a benzoate group attached to a pyrrolidinyl ring, which is further substituted with a morpholinocarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of methyl benzoate with morpholinocarbonyl-substituted pyrrolidinone in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitrating agents (HNO₃/H₂SO₄) and halogenating agents (Br₂/FeBr₃) are employed for substitution reactions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoate derivatives
科学的研究の応用
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl butyrate
- Ethyl acetate
Uniqueness
Methyl o-(4-morpholinocarbonyl-2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of the morpholinocarbonyl and pyrrolidinyl groups, which impart distinct chemical and biological properties. These structural features differentiate it from simpler esters like methyl benzoate and ethyl acetate, making it a valuable compound for specialized applications .
特性
CAS番号 |
39630-20-1 |
|---|---|
分子式 |
C17H20N2O5 |
分子量 |
332.4 g/mol |
IUPAC名 |
methyl 2-[4-(morpholine-4-carbonyl)-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H20N2O5/c1-23-17(22)13-4-2-3-5-14(13)19-11-12(10-15(19)20)16(21)18-6-8-24-9-7-18/h2-5,12H,6-11H2,1H3 |
InChIキー |
IUXOHNXARPHURE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















